molecular formula C9H15N3O B15276329 6-(Butan-2-yloxy)pyridine-2,3-diamine

6-(Butan-2-yloxy)pyridine-2,3-diamine

Cat. No.: B15276329
M. Wt: 181.23 g/mol
InChI Key: LEUGRERNLXOXPF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-(Butan-2-yloxy)pyridine-2,3-diamine typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method includes the nitration of pyridine followed by reduction to introduce the amino groups . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity .

Chemical Reactions Analysis

6-(Butan-2-yloxy)pyridine-2,3-diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-(Butan-2-yloxy)pyridine-2,3-diamine involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds with various biological molecules, influencing their activity. The exact pathways and molecular targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

6-(Butan-2-yloxy)pyridine-2,3-diamine can be compared with other pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

6-butan-2-yloxypyridine-2,3-diamine

InChI

InChI=1S/C9H15N3O/c1-3-6(2)13-8-5-4-7(10)9(11)12-8/h4-6H,3,10H2,1-2H3,(H2,11,12)

InChI Key

LEUGRERNLXOXPF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NC(=C(C=C1)N)N

Origin of Product

United States

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